2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one
Overview
Description
2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one is an organic compound that features a bromophenoxy group and a piperazine moiety
Scientific Research Applications
2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one has several scientific research applications:
Medicinal chemistry: It is investigated for its potential as a pharmacophore in drug design.
Materials science: The compound is studied for its properties in the development of new materials.
Biological studies: It is used in research to understand its interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one typically involves the reaction of 4-bromophenol with 2-chloroethyl piperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Coupling reactions: It can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors or enzymes, modulating their activity. The bromophenoxy group may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one
- 2-(4-Fluorophenoxy)-1-(piperazin-1-yl)ethan-1-one
- 2-(4-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one
Uniqueness
2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications.
Properties
IUPAC Name |
2-(4-bromophenoxy)-1-piperazin-1-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c13-10-1-3-11(4-2-10)17-9-12(16)15-7-5-14-6-8-15/h1-4,14H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXZJPBYINJULD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)COC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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